REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7]CC)=[O:6].Br[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].Cl>[Cu].O>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([O:1][C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[C:5]([OH:7])=[O:6])=[CH:15][CH:16]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by means of a short-path distillation apparatus
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
20 percent aqueous sodium hydroxide (NaOH) (50 ml) was added
|
Type
|
CUSTOM
|
Details
|
Ester hydrolysis
|
Type
|
WAIT
|
Details
|
was complete after 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride (CH2Cl2 (300 ml)) and water (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove copper powder
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium chloride (NaCl) (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a light brown solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 60 percent aqueous acetic acid
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OC=2C=C(C(=O)O)C=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.167 mol | |
AMOUNT: MASS | 40.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |